molecular formula C12H8F4N2 B15330123 2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine

2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B15330123
M. Wt: 256.20 g/mol
InChI Key: VSCWVWFFQWMDGE-UHFFFAOYSA-N
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Description

2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine is an organic compound belonging to the biphenyl family It is characterized by the presence of four fluorine atoms and two amino groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine typically involves the fluorination of biphenyl derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The amination step can be carried out using ammonia or amine derivatives under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted biphenyl compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The amino groups can form hydrogen bonds and interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of both fluorine atoms and amino groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H8F4N2

Molecular Weight

256.20 g/mol

IUPAC Name

4-(4-amino-2,5-difluorophenyl)-2,5-difluoroaniline

InChI

InChI=1S/C12H8F4N2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H,17-18H2

InChI Key

VSCWVWFFQWMDGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)N)F)C2=CC(=C(C=C2F)N)F

Origin of Product

United States

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